4-(3-nitrophenyl)benzoic Acid

Descripción

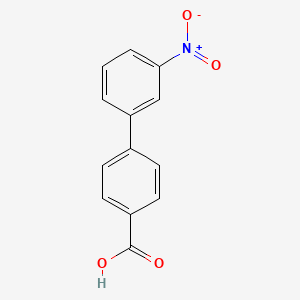

4-(3-Nitrophenyl)benzoic acid is a nitro-substituted aromatic carboxylic acid with a benzoic acid core and a 3-nitrophenyl group attached at the para position of the benzene ring (C₁₃H₉NO₄, molecular weight 243.21 g/mol). The nitro group at the meta position on the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity. This structural motif is common in pharmaceuticals, agrochemicals, and materials science due to its versatility in synthetic modifications and biological interactions .

Propiedades

IUPAC Name |

4-(3-nitrophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-13(16)10-6-4-9(5-7-10)11-2-1-3-12(8-11)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIDLRLMTWAWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372984 | |

| Record name | 4-(3-nitrophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5737-85-9 | |

| Record name | 4-(3-nitrophenyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-(3-nitrophenyl)benzoic acid can be synthesized through several methods. One common approach involves the nitration of biphenyl compounds followed by carboxylation. For instance, the nitration of biphenyl with nitric acid in the presence of sulfuric acid can yield nitrobiphenyl, which can then be carboxylated to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and carboxylation reactions. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Análisis De Reacciones Químicas

Reduction Reactions

The nitro group undergoes selective reduction to form amine derivatives, a critical reaction for synthesizing biologically active intermediates.

Key Pathways

-

Catalytic Hydrogenation :

Using H₂/Pd-C in ethanol at 25°C reduces the nitro group to an amine without affecting the carboxylic acid.

-

Tin(II) Chloride Reduction :

SnCl₂ in HCl under reflux achieves partial reduction, often yielding intermediates for further functionalization.

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, RT | 4-(3-Aminophenyl)benzoic acid | 85% | |

| SnCl₂/HCl | Reflux, 6 hrs | 4-(3-Aminophenyl)benzoic acid | 78% |

Nucleophilic Acyl Substitution

The carboxylic acid group participates in esterification and amidation reactions, enabling derivative synthesis.

Reaction Mechanisms

-

Esterification :

Reacts with methanol/H₂SO₄ to form methyl esters .

-

Amide Formation :

Coupling with amines via DCC/DMAP yields amides .

| Reagent | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| SOCl₂ + MeOH | Reflux, 4 hrs | Methyl ester | Polymer synthesis | |

| DCC/DMAP + RNH₂ | RT, 12 hrs | Amide derivatives | Drug discovery |

Electrophilic Aromatic Substitution

The nitro group directs incoming electrophiles to specific positions on the aromatic ring.

Nitration and Sulfonation

-

Nitration :

Under mixed acid (HNO₃/H₂SO₄), further nitration occurs at the para position relative to the existing nitro group . -

Sulfonation :

Concentrated H₂SO₄ introduces sulfonic acid groups at the meta position .

| Reaction | Reagents | Positional Selectivity | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Para to nitro group | 62% | |

| Sulfonation | H₂SO₄, 100°C | Meta to nitro group | 58% |

Condensation Reactions

The carboxylic acid engages in coupling reactions to form advanced materials.

Acid-Base Behavior

The carboxylic acid (pKa ~2.8) deprotonates in basic media, forming water-soluble salts critical for pharmaceutical formulations .

| Medium | Species Formed | Solubility (mg/mL) | Reference |

|---|---|---|---|

| pH < 2 | Neutral carboxylic acid | 12.5 | |

| pH > 6 | Carboxylate anion | >100 |

Aplicaciones Científicas De Investigación

4-(3-nitrophenyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly as a precursor for bioactive molecules.

Industry: Utilized in the production of advanced materials, such as polymers and nanostructured materials

Mecanismo De Acción

The mechanism of action of 4-(3-nitrophenyl)benzoic acid involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

4-(4-Nitrophenyl)benzoic Acid (CAS 92-89-7)

- Structure : Nitro group at the para position of the phenyl ring.

- Properties : Molecular weight 243.21 g/mol, melting point 301°C, density 1.358 g/cm³.

- Comparison : The para-nitro substituent enhances resonance stabilization of the carboxylate anion, increasing acidity compared to the meta-nitro isomer. This compound exhibits lower solubility in polar solvents due to stronger intermolecular stacking .

3'-Nitro-4-biphenylcarboxylic Acid (CAS 5737-85-9)

- Structure : Biphenyl system with a nitro group at the 3' position and a carboxylic acid at the 4-position.

- Properties : Molecular weight 243.21 g/mol, melting point ~300°C.

- The nitro group’s meta position reduces steric hindrance compared to ortho derivatives, favoring synthetic accessibility .

Functional Group Variations

4-((4-(3-Nitrophenyl)thiazol-2-yl)amino)benzoic Acid

- Structure : Incorporates a thiazole ring linked to the 3-nitrophenyl group.

- Properties : Enhanced biological activity due to the thiazole moiety, which can participate in hydrogen bonding and π-π interactions. Used as a protein kinase CK2 inhibitor in pharmacological research .

4-(4-Chloro-3-nitrophenylsulfonamido)-2-hydroxybenzoic Acid (CAS 328028-09-7)

Phenoxy-Linked Derivatives

4-(3-Nitrophenoxy)benzoic Acid (CAS 99847-17-3)

- Structure: Phenoxy bridge between the nitro group and benzoic acid.

- Properties : Similarity score 0.98 to the target compound. The ether linkage reduces electron-withdrawing effects compared to direct phenyl attachment, lowering acidity (pKa ~3.5 estimated) .

3-(4-Nitrophenoxy)benzoic Acid (CAS 27237-21-4)

- Structure: Nitro group at the para position of the phenoxy ring.

- Properties : Higher solubility in organic solvents due to reduced polarity, with applications as an intermediate in polymer synthesis .

Actividad Biológica

4-(3-Nitrophenyl)benzoic acid is an organic compound that has garnered attention in various fields of biological research due to its unique structural characteristics and biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H9NO4, featuring a benzoic acid moiety with a nitrophenyl substituent. The presence of the nitro group significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound exhibits binding affinity to various enzymes, potentially inhibiting their activity. This interaction is facilitated by the nitro group, which can undergo redox reactions, influencing cellular pathways .

- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can protect cells from oxidative stress and damage .

- Cytotoxic Effects : Research indicates that this compound can induce cytotoxicity in cancer cell lines. For instance, in vitro studies on MCF-7 breast cancer cells demonstrated significant reductions in cell viability upon treatment with this compound .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

- Cytotoxic Evaluation :

- Antibacterial Activity :

- Mechanistic Insights :

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 2-Hydroxy-4-(3-nitrophenyl)benzoic acid | Contains hydroxyl group; versatile reactivity | Antioxidant and enzyme inhibition |

| 4-Hydroxy-3-nitrobenzoic acid | Hydroxyl group at different position | Antimicrobial activity |

| 2-Methoxy-4-nitrobenzoic acid | Methoxy instead of hydroxyl | Limited biological activity |

Q & A

Q. What are the optimal synthetic routes for preparing 4-(3-nitrophenyl)benzoic acid with high purity?

The synthesis typically involves coupling a nitro-substituted aryl halide with benzoic acid derivatives. Key considerations include:

- Reaction Conditions : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmosphere to attach the 3-nitrophenyl group to the benzoic acid scaffold. Optimize temperature (80–120°C) and solvent (DMF or THF) to enhance yield .

- Purification : Employ recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

- Yield Improvement : Pre-activate the boronic acid derivative (3-nitrophenylboronic acid) to minimize side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- 1H/13C NMR : Use DMSO-d6 to dissolve the compound. Confirm the nitro group’s meta position via coupling patterns (e.g., aromatic protons at δ 8.2–8.5 ppm) .

- FT-IR : Identify the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and nitro group absorptions (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (theoretical [M-H]⁻: 242.06) and rule out impurities .

Q. What safety protocols are essential when handling this compound in the lab?

- PPE : Wear nitrile gloves, safety goggles, and non-porous lab coats. Use a NIOSH-approved N95 respirator if handling powder to avoid inhalation .

- Ventilation : Work in a fume hood with local exhaust to minimize exposure to nitro group-derived fumes.

- Storage : Keep in a cool, dry place away from oxidizers (e.g., peroxides) to prevent hazardous reactions .

Advanced Research Questions

Q. How does this compound inhibit PDE4B, and what structural insights guide its optimization?

Q. How can computational methods predict the reactivity and stability of this compound derivatives?

- Docking Studies : Perform molecular docking (AutoDock Vina) to screen derivatives against PDE4B. Prioritize compounds with ΔG < -8 kcal/mol .

- DFT Calculations : Analyze electron localization function (ELF) to assess nitro group charge distribution and predict sites for electrophilic substitution .

- MD Simulations : Simulate solvation effects (water/ethanol) to evaluate stability of the carboxylate anion under physiological conditions.

Q. What strategies resolve contradictions in spectral data during derivative synthesis?

- Multi-Technique Validation : Cross-validate NMR and IR data to distinguish between positional isomers (e.g., 3-nitro vs. 4-nitro substitution).

- X-ray Diffraction : Resolve ambiguous NOE effects in NMR by crystallizing the compound and determining its 3D structure .

- Tandem MS/MS : Fragment ions can confirm substituent positions; for example, a fragment at m/z 123 may indicate nitrobenzene cleavage .

Q. How can this compound be derivatized for targeted biological applications?

- Esterification : React with methanol/H2SO4 to form methyl esters, improving cell membrane permeability .

- Hydrazide Formation : Treat with hydrazine hydrate to generate hydrazone derivatives for antimicrobial testing (e.g., via MIC assays against S. aureus) .

- Conjugation : Link to polyethylene glycol (PEG) via EDC/NHS coupling to enhance solubility for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.